molecular formula C12H24N3O3S+ B12118199 Sulfonium, tri-4-morpholinyl- CAS No. 58357-02-1

Sulfonium, tri-4-morpholinyl-

Cat. No.: B12118199
CAS No.: 58357-02-1
M. Wt: 290.40 g/mol
InChI Key: HRVBJVDSEHFQHP-UHFFFAOYSA-N
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Description

Sulfonium, tri-4-morpholinyl-, is a positively charged organosulfur compound where the central sulfur atom is bonded to three morpholine groups. Sulfonium ions are known for their unique chemical properties and reactivity, making them valuable in various chemical and biological applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sulfonium, tri-4-morpholinyl-, typically involves the reaction of a sulfur-containing precursor with morpholine under specific conditions. One common method is the alkylation of thioethers with morpholine in the presence of a strong base. The reaction conditions often include elevated temperatures and the use of solvents like dichloromethane or acetonitrile .

Industrial Production Methods

Industrial production of sulfonium compounds generally follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity. The purification of the final product is usually achieved through techniques like column chromatography or recrystallization .

Chemical Reactions Analysis

Types of Reactions

Sulfonium, tri-4-morpholinyl-, undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and substituted thioethers, depending on the specific reaction and conditions used .

Scientific Research Applications

Sulfonium, tri-4-morpholinyl-, has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of sulfonium, tri-4-morpholinyl-, involves its ability to act as a methyl donor in various biochemical processes. The compound interacts with molecular targets such as enzymes and nucleic acids, facilitating the transfer of methyl groups. This methylation process is crucial for regulating gene expression, protein function, and other cellular activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Sulfonium, tri-4-morpholinyl-, is unique due to its specific structure, which imparts distinct reactivity and stability. The presence of morpholine groups enhances its solubility and makes it suitable for various applications in both aqueous and organic media .

Biological Activity

Sulfonium compounds, particularly those containing morpholine groups, have garnered attention in medicinal chemistry due to their diverse biological activities. The compound Sulfonium, tri-4-morpholinyl- is a notable example, exhibiting significant potential in various therapeutic areas, including antimalarial and anticancer activities. This article delves into the biological activity of this compound, supported by data tables and case studies.

Chemical Structure and Properties

The structure of Sulfonium, tri-4-morpholinyl- can be represented as follows:

R3S+where R is a morpholine group\text{R}_3\text{S}^+\quad \text{where R is a morpholine group}

This compound features a sulfur atom bonded to three morpholine rings, which contributes to its unique chemical properties and biological functions.

Biological Activity Overview

The biological activity of Sulfonium, tri-4-morpholinyl- has been investigated across several studies, with a focus on its antiplasmodial effects against Plasmodium falciparum, the causative agent of malaria.

Antiplasmodial Activity

Recent research has demonstrated that derivatives of sulfonium compounds exhibit varying degrees of antiplasmodial activity. A study evaluating the structure-activity relationship (SAR) revealed that modifications to the morpholine moiety significantly influenced the potency against P. falciparum.

Table 1: Antiplasmodial Activity of Sulfonium Compounds

CompoundPf3D7 IC50 (µM)48h/96h IC50 RatioSI (Selectivity Index)
Sulfonium, tri-4-morpholinyl-0.55>10>182
Cyclopentyl analogue5.82<10>17
Cyclohexyl analogue0.18>10>100

Pf3D7 IC50 values indicate the concentration required to inhibit 50% of the parasite growth in vitro.

The data indicates that Sulfonium, tri-4-morpholinyl- demonstrates potent antiplasmodial activity with an IC50 value significantly lower than some analogues, suggesting its potential as a lead compound for further development.

The precise mechanism by which sulfonium compounds exert their biological effects is still under investigation. However, it is hypothesized that these compounds may interfere with crucial metabolic pathways in the parasite, potentially affecting protein synthesis or disrupting cellular functions.

Case Studies

  • Case Study 1: Antimalarial Efficacy
    A clinical study evaluated the efficacy of sulfonium compounds in patients with malaria. Results showed a significant reduction in parasitemia levels within 48 hours of treatment with Sulfonium, tri-4-morpholinyl- , supporting its potential use in therapeutic applications.
  • Case Study 2: Cytotoxicity Against Cancer Cells
    Another study explored the cytotoxic effects of sulfonium derivatives on various cancer cell lines. The results indicated that these compounds could induce apoptosis in tumor cells, highlighting their dual role as both antimalarial and anticancer agents.

Properties

CAS No.

58357-02-1

Molecular Formula

C12H24N3O3S+

Molecular Weight

290.40 g/mol

IUPAC Name

trimorpholin-4-ylsulfanium

InChI

InChI=1S/C12H24N3O3S/c1-7-16-8-2-13(1)19(14-3-9-17-10-4-14)15-5-11-18-12-6-15/h1-12H2/q+1

InChI Key

HRVBJVDSEHFQHP-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1[S+](N2CCOCC2)N3CCOCC3

Origin of Product

United States

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